2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethoxy-1-pyrrolidin-3-ylethanone |
InChI |
InChI=1S/C8H15NO2/c1-2-11-6-8(10)7-3-4-9-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
MKYKDSPDJOXEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 1 Pyrrolidin 3 Yl Ethan 1 One and Analogous Structures
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
Ring-Closing Reactions for Substituted Pyrrolidine Formation
Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring from appropriately designed acyclic precursors. These reactions leverage the proximity of reactive groups to facilitate ring formation.
One such approach involves the nucleophilic ring closure at activated oximes. This method provides substituted pyrrolines, which can be subsequently reduced to afford the corresponding pyrrolidines with diastereoselective control. rsc.org Another significant strategy is the Hofmann–Löffler reaction, a photochemical or thermal decomposition of N-halogenated amines in the presence of a strong acid. This process generates a nitrogen radical that abstracts an intramolecular hydrogen atom, leading to the formation of a pyrrolidine ring through a remote C-H functionalization pathway. wikipedia.org
More contemporary methods include phosphine-catalyzed intramolecular Michael reactions. For instance, N-allylic substituted α-amino nitriles can undergo a 5-endo-trig cyclization to efficiently construct functionalized 2,4-disubstituted pyrrolidines. nih.gov Additionally, ring contraction of readily available heterocycles like pyridines offers a novel route. A photo-promoted reaction of pyridines with silylborane can produce pyrrolidine derivatives, demonstrating a skeletal editing strategy to access valuable small rings from abundant starting materials. osaka-u.ac.jpresearchgate.net
Stereoselective Synthesis of Pyrrolidine Scaffolds
Given the importance of stereochemistry in biological activity, significant research has focused on the stereoselective synthesis of pyrrolidine derivatives. mdpi.com This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters.
Enantioselective Approaches to Pyrrolidine Ring Systems
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This atom-economical reaction can create up to four new contiguous stereocenters with high stereocontrol, often employing chiral metal catalysts or organocatalysts. mappingignorance.orgchemistryviews.org
Other notable enantioselective methods include:
Organo-SOMO Cycloadditions : A method involving the singly occupied molecular orbital (SOMO) activation of β-amino aldehydes and their subsequent coupling with olefins to generate complex pyrrolidine structures with high enantiocontrol. nih.gov
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition : The reaction of trimethylenemethane (TMM) with imines, catalyzed by palladium complexes with chiral phosphoramidite (B1245037) ligands, provides access to chiral pyrrolidines with excellent yields and selectivities. nih.gov
Silver-Catalyzed Addition-Elimination : A silver-catalyzed asymmetric tandem conjugate addition–elimination reaction of pyrroline (B1223166) esters with nitroallyl acetates can set vicinal chiral stereocenters with excellent enantio- and diastereoselectivity. acs.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Catalysts / Organocatalysts | Atom-economical, potential for four new stereocenters. | mappingignorance.org |
| Organo-SOMO Cycloaddition | Chiral Amine + Oxidant | Coupling of aldehydes and olefins, radical-polar crossover mechanism. | nih.gov |
| Palladium-Catalyzed [3+2] Cycloaddition | Pd Complex + Chiral Phosphoramidite Ligand | Reaction of trimethylenemethane (TMM) with imines. | nih.gov |
| Silver-Catalyzed Addition-Elimination | AgOAc / (R,Sp)-ThioClickFerrophos | Creates vicinal stereocenters, including a tetrasubstituted carbon. | acs.org |
Diastereoselective Control in Pyrrolidine Synthesis
Diastereoselective synthesis controls the relative stereochemistry between two or more stereocenters. A prominent method is the copper-promoted intramolecular aminooxygenation of alkenes. This reaction can afford 2,3-trans-pyrrolidines with moderate selectivity and both 2,5-cis and 2,5-trans-pyrrolidines with excellent diastereoselectivity, depending on the substitution pattern of the starting alkene. nih.govacs.orgnih.gov
Another effective strategy is the diastereoselective reduction of highly substituted pyrrole (B145914) systems. Heterogeneous catalytic hydrogenation of pyrroles containing existing stereogenic centers can proceed with excellent diastereoselectivity, creating up to four new stereocenters in the resulting pyrrolidine ring. acs.org The initial reduction provides a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. acs.org
| Method | Substrate Type | Typical Outcome | Selectivity (dr) | Reference |
|---|---|---|---|---|
| Copper-Promoted Aminooxygenation | α-substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidines | >20:1 | nih.gov |
| Copper-Promoted Aminooxygenation | γ-substituted 4-pentenyl sulfonamides | 2,3-trans-pyrrolidines | ~3:1 | nih.gov |
| Catalytic Hydrogenation | Substituted Pyrroles | cis-2,5-dialkylpyrrolidines | Excellent | acs.org |
Post-Cyclization Functionalization of Pyrrolidine Rings
An alternative to constructing the ring from acyclic precursors is the functionalization of a pre-existing, often commercially available, pyrrolidine ring. mdpi.com This approach is particularly common when starting from optically pure sources like proline or 4-hydroxyproline (B1632879). mdpi.comnih.gov These starting materials contain a pre-formed chiral center, which can be elaborated upon to synthesize a wide range of complex, optically pure pyrrolidine-containing drugs. nih.gov However, this method can be limited by the inability to easily introduce substituents at certain positions of the ring. nih.gov Modern methods also allow for direct C-H functionalization of the pyrrolidine ring, enabling the introduction of new substituents without pre-activating the ring. rsc.org
Approaches to Ethanone (B97240) Moiety Introduction and Modification
Once the desired pyrrolidine scaffold is obtained, the 2-ethoxy-1-ethan-1-one moiety must be introduced. For a compound like 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one, this involves forming an amide bond between the pyrrolidine nitrogen and an ethoxyacetyl group.
If the synthesis starts with a 3-aminopyrrolidine (B1265635) derivative (where the amino group is protected), the final step would involve deprotection followed by acylation. This is a standard amide bond formation reaction, which can be achieved by reacting the free secondary amine of the pyrrolidine ring with an activated form of ethoxyacetic acid, such as ethoxyacetyl chloride or by using peptide coupling reagents.
Alternatively, for analogous structures where the ethanone group is attached to a carbon atom of the pyrrolidine ring (e.g., C-3 acylation), different strategies are required. Palladium-catalyzed cross-coupling reactions, such as the Stille-carbonylative cross-coupling, provide an efficient method to form ketones. wikipedia.org This would involve coupling an organostannane derivative of pyrrolidine with carbon monoxide and an appropriate electrophile. Other methods for C-acylation could involve Friedel-Crafts-type reactions on activated pyrrolidine derivatives or the reaction of an organometallic pyrrolidine derivative with an acylating agent. researchgate.net
The modularity of these synthetic approaches allows for the divergent synthesis of a wide array of functionalized pyrrolidines. nih.gov By combining different ring-forming strategies with various methods for introducing side chains, chemists can access a broad chemical space for applications in drug discovery and materials science. acs.orgnih.gov
Acylation Reactions for Ethanone Formation
The formation of the ethanone linkage to the pyrrolidine ring is a critical step, typically achieved through an acylation reaction. This involves the coupling of a suitable pyrrolidine precursor with a two-carbon acylating agent bearing the ethoxy group. A common approach is the N-acylation or C-acylation of a pyrrolidine derivative. For the synthesis of this compound, the reaction would involve the acylation of a 3-substituted pyrrolidine. The most direct method is the amide bond formation between a 3-aminopyrrolidine derivative and an activated form of ethoxyacetic acid, such as ethoxyacetyl chloride.
In analogous systems, the acylation of pyrrolidine rings is a well-established method. For instance, pyrrolidine-2,4-diones are readily acylated at the C-3 position using acid chlorides in the presence of Lewis acids like boron trifluoride-diethyl etherate. rsc.org This general principle of using a Lewis acid to promote the C-acylation of a carbon atom alpha to a carbonyl or nitrogen can be applied to related scaffolds. Friedel-Crafts acylation is another powerful method for forming aryl ketones, where an arene is acylated with an acyl chloride or anhydride. organic-chemistry.orgnih.gov While not directly applicable to the aliphatic pyrrolidine ring, the underlying principle of activating a carboxylic acid derivative for reaction with a nucleophile is central to forming the ethanone structure.
Table 1: Representative Acylation Conditions for Pyrrolidine and Analogous Structures
| Substrate | Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyrrolidine-2,4-dione | Acid Chloride | Boron trifluoride–diethyl ether | 3-Acyltetramic acid | rsc.org |
| Arene | Ethyl oxalyl chloride | Lewis Acid (e.g., AlCl₃) | Aryl α-keto ester | mdpi.com |
| Electron-rich Aromatic Ring | Acylketene (from Meldrum's acid derivative) | TMSOTf | Aryl Ketone | nih.gov |
Synthesis of α-Substituted Ethanones
The target molecule is an α-ethoxy ethanone derivative. The synthesis of α-alkoxy ketones is a significant field, as these compounds are valuable intermediates in organic synthesis. nih.govrsc.org A general and effective method involves the use of α-alkoxyketimines. nih.govrsc.org This procedure begins with the condensation of an α-alkoxyacetone (e.g., α-ethoxyacetone) with a primary amine (e.g., isopropylamine) to form an N-(1-alkoxy-2-propylidene)isopropylamine. rsc.org This ketimine can be deprotonated at the α' or α position using a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide to introduce a substituent. Subsequent hydrolysis of the imine functionality yields the desired α-substituted α-alkoxyketone. nih.govrsc.org
Another pathway to α-substituted ketones is through the direct oxidation of a corresponding alcohol or the α-hydroxylation of a ketone, followed by etherification. organic-chemistry.org For instance, alkyl aryl ketones can be oxidized to form α-hydroxyalkyl aryl ketones, which could then be etherified to introduce the ethoxy group. organic-chemistry.org
Table 2: Synthesis of α-Alkoxyketones via α-Alkoxyketimine Alkylation
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Imine Formation | α-Ethoxyacetone, Isopropylamine | Titanium(IV) chloride (TiCl₄) | N-(1-ethoxy-2-propylidene)isopropylamine | rsc.org |
| 2. Deprotonation/Alkylation | Ketimine, Alkyl Halide | Lithium diisopropylamide (LDA) in THF, -78 °C | Alkylated Ketimine | rsc.org |
| 3. Hydrolysis | Alkylated Ketimine | Aqueous acid | α-Substituted α-Ethoxyketone | nih.gov |
Ethoxy Group Incorporation Techniques
Several methods exist for introducing an ethoxy group into a molecule. The choice of method depends on the substrate and the desired regioselectivity. Classical methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, remain fundamental. libretexts.org More modern approaches include acid-catalyzed dehydration of alcohols or alkoxymercuration-demercuration of alkenes. libretexts.org For the specific case of α-alkoxy ketones, the ethoxy group can either be introduced onto a pre-existing ketone or be part of a building block used in the synthesis. nih.govrsc.org Visible-light photoredox catalysis has also emerged as a method for generating alkoxy radicals from alcohols, which can then undergo reactions to form ethers. acs.org
Etherification Reactions (e.g., Mitsunobu Reaction) for Ethoxy Group Attachment
Etherification reactions provide a direct route to the C-O-C linkage of the ethoxy group. organic-chemistry.org Among the most versatile and reliable methods for synthesizing ethers from alcohols is the Mitsunobu reaction. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgresearchgate.net
The reaction typically employs triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism involves the initial formation of a phosphonium (B103445) intermediate from TPP and DEAD. tcichemicals.com This intermediate activates the alcohol, converting the hydroxyl into a good leaving group. Subsequent S_{N}2 displacement by a nucleophile, in this case, an ethoxide source or by using ethanol (B145695) as the solvent and a different nucleophile to form an ester which is then converted, completes the reaction. organic-chemistry.org To synthesize the target compound, a precursor like 2-hydroxy-1-(pyrrolidin-3-yl)ethan-1-one could be reacted with ethanol under Mitsunobu conditions, although the acidity of the nucleophile is a critical factor for success. tcichemicals.com The reaction is particularly powerful for controlling stereochemistry in complex natural product synthesis. organic-chemistry.orgresearchgate.net
Table 3: Key Reagents in the Mitsunobu Reaction
| Reagent Type | Common Examples | Function | Reference |
|---|---|---|---|
| Phosphine (B1218219) | Triphenylphosphine (TPP) | Activates the azodicarboxylate; is oxidized to phosphine oxide. | wikipedia.org |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Activates the phosphine; is reduced to a hydrazine (B178648) derivative. | wikipedia.org |
| Nucleophile | Carboxylic acids, Phenols, Imides (for O, N substitution) | Displaces the activated hydroxyl group. Must generally have a pKa < 15. | researchgate.net |
Synthetic Routes to Alkoxy-Functionalized Precursors
An alternative to introducing the ethoxy group late in the synthesis is to use a precursor that already contains the required alkoxy functionality. This approach is often employed in convergent syntheses. For the target molecule, a key precursor would be ethoxyacetic acid or its activated derivatives (e.g., ethoxyacetyl chloride).
The synthesis of such precursors is often straightforward. For example, non-commercial α-ethoxyacetone, a precursor for α-alkoxyketimines, can be synthesized in good yield by the oxidation of 1-ethoxy-2-propanol (B74678) using pyridinium (B92312) chlorochromate (PCC). rsc.org Similarly, ethoxyacetic acid can be prepared via the Williamson ether synthesis from ethyl chloroacetate (B1199739) and sodium ethoxide. These alkoxy-functionalized building blocks can then be coupled with the pyrrolidine core to form the final product. The use of functionalized initiators is also a strategy in polymer chemistry to prepare end-functionalized polymers, a concept that highlights the utility of pre-functionalized building blocks. researchgate.net
Convergent and Linear Synthesis Strategies for the this compound Scaffold
The assembly of the this compound scaffold can be approached using two primary overarching strategies: linear and convergent synthesis.
A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion until the final product is formed. For the target molecule, a hypothetical linear sequence could begin with a commercially available pyrrolidine derivative, such as proline or 4-hydroxyproline. mdpi.comnih.gov The sequence might involve:
Modification of the starting material to install the correct substitution pattern at the 3-position.
Attachment of a two-carbon chain via an acylation or alkylation reaction.
Functional group manipulation to introduce the ethoxy group at the α-position.
Fragment A Synthesis: Preparation of a protected 3-aminopyrrolidine. This can be achieved from precursors like proline or through cyclization of acyclic compounds. mdpi.comnih.gov
Fragment B Synthesis: Preparation of an activated ethoxyacetic acid derivative (e.g., ethoxyacetyl chloride).
Final Coupling: An amide bond-forming reaction between Fragment A and Fragment B to yield the final product after deprotection.
Multicomponent reactions, which combine three or more starting materials in a single operation to form a complex product, represent an advanced form of convergent synthesis and are increasingly used for constructing heterocyclic scaffolds like pyrrolidines. nih.govtandfonline.com
Total Synthesis of this compound and Related Molecular Architectures
While a specific, documented total synthesis of this compound is not prevalent in the literature, a plausible route can be constructed based on the synthesis of analogous structures and the chemical principles outlined above. A convergent approach is likely the most efficient strategy.
A potential total synthesis could be proposed as follows:
Synthesis of the Pyrrolidine Core: The synthesis would begin with a readily available chiral precursor, such as Boc-protected trans-4-hydroxy-L-proline, to control the stereochemistry of the pyrrolidine ring. mdpi.comnih.gov The hydroxyl group can be converted to an amino group through a sequence of oxidation, reductive amination, or a Mitsunobu reaction with a nitrogen nucleophile followed by reduction. This would yield a protected 3-aminopyrrolidine derivative.
Synthesis of the Side Chain: The side chain, 2-ethoxyacetic acid, can be prepared via standard methods and converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride.
Fragment Coupling and Deprotection: The protected 3-aminopyrrolidine would be coupled with 2-ethoxyacetyl chloride under standard amide bond formation conditions (e.g., using a non-nucleophilic base like triethylamine (B128534) or pyridine). The final step would be the removal of the protecting group (e.g., the Boc group) from the pyrrolidine nitrogen under acidic conditions to yield this compound.
This proposed synthesis leverages established methods for constructing substituted pyrrolidines and forming amide bonds, providing a reliable pathway to the target molecule and its analogues, such as 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one. mdpi.comnih.govbldpharm.com
Mechanistic Investigations of Pyrrolidine Ring Formation and Transformation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive mechanistic study. osaka-u.ac.jpnih.gov Key methods for its construction include cycloaddition reactions and intramolecular cyclizations, each with distinct mechanistic features. mdpi.commdpi.com
One of the most powerful methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene). osaka-u.ac.jpnih.govwikipedia.org The mechanism of this reaction is generally considered to be a concerted, pericyclic process, as described by the Woodward–Hoffmann rules. wikipedia.org In this pathway, the 4π-electron system of the azomethine ylide reacts with the 2π-electron system of the alkene in a single transition state, forming two new sigma bonds simultaneously, though not necessarily to the same extent. wikipedia.orgdiva-portal.org This concerted nature explains the high degree of stereospecificity often observed, where the stereochemistry of the dipolarophile is retained in the final pyrrolidine product. acs.org
However, depending on the electronic properties of the reactants, a stepwise mechanism may compete with or dominate the concerted pathway. acs.orgresearchgate.net If the dipolarophile possesses strong electron-withdrawing groups, the reaction may proceed through a zwitterionic intermediate. researchgate.net In other cases, a single-electron transfer (SET) from the dipole to the dipolarophile can initiate the reaction, leading to a diradical intermediate. The existence of these stepwise pathways means the reaction is not always stereospecific. acs.org The debate between a purely concerted versus a stepwise mechanism is a subject of ongoing investigation, with the operative pathway often being dependent on the specific substrates, catalysts, and reaction conditions employed. researchgate.net
| Mechanistic Feature | Concerted Cycloaddition | Stepwise (Electron Transfer/Zwitterionic) Pathway |
|---|---|---|
| Transition State | Single, six-electron pericyclic transition state. wikipedia.org | Involves one or more intermediates (zwitterionic or diradical). researchgate.net |
| Bond Formation | Two new σ-bonds are formed simultaneously, though potentially asynchronously. wikipedia.org | Bonds are formed sequentially. |
| Stereochemistry | Highly stereospecific; reactant stereochemistry is retained in the product. acs.org | Potential loss of stereospecificity due to rotation in the intermediate. acs.org |
| Governing Factors | Orbital symmetry (Woodward-Hoffmann rules). wikipedia.org | Electronic stabilization of intermediates by substituents. researchgate.net |
Beyond cycloadditions, pyrrolidine systems can be assembled through various intramolecular cyclization reactions. osaka-u.ac.jp These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered ring. For instance, the intramolecular amination of unsaturated carbon-carbon bonds is a powerful strategy. osaka-u.ac.jp Similarly, the cyclization of precursors like 1,4-amino alcohols under acidic or basic conditions can yield the pyrrolidine core. mdpi.com Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents a more modern approach, proceeding through a distinct mechanistic pathway that avoids a simple Lewis acid-catalyzed process. nih.gov These methods provide alternative entries into the pyrrolidine scaffold, often with different substitution patterns and stereochemical outcomes compared to cycloaddition strategies. mdpi.com
Mechanistic Aspects of Ethanone Formation and Reactivity
The ethanone moiety, -C(O)CH₂-, is typically appended to a pre-formed heterocyclic ring or a precursor molecule. Its formation generally involves standard acylation chemistry. For instance, a pyrrolidine derivative could be acylated using an appropriate acylating agent like ethoxyacetyl chloride or by amide bond formation with ethoxyacetic acid.
The reactivity of the ethanone group is dominated by the chemistry of the carbonyl and the adjacent α-carbon. The carbonyl carbon is electrophilic, while the protons on the α-carbon are acidic due to resonance stabilization of the resulting enolate anion. This acidity allows for a range of subsequent functionalization reactions, including alkylations, aldol reactions, and condensations, which are fundamental transformations in organic synthesis.
Understanding the Role of the Ethoxy Group in Reaction Pathways
The ethoxy group (-OCH₂CH₃) in this compound exerts a significant influence on the molecule's reactivity through a combination of inductive and steric effects.
Inductive Effect : Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) that can influence the electron density of the adjacent carbonyl group. This can increase the electrophilicity of the carbonyl carbon.
Steric Effects : The bulk of the ethoxy group can sterically hinder the approach of nucleophiles or reagents to the carbonyl center or the α-carbon, thereby influencing reaction rates and selectivity.
Directing Effects : In reactions involving C-H activation on aromatic systems, alkoxy groups can act as weak directing groups, influencing the regioselectivity of the reaction. mdpi.com While the ethoxy group in this specific compound is not directly attached to an aromatic ring, its electronic and steric presence can similarly influence the selectivity of reactions at the ethanone moiety. For example, the presence of the oxygen atom could potentially chelate to metal catalysts, directing reactions to a specific position. The participation of alkoxy groups in reactions, sometimes leading to unexpected selectivity, is a known phenomenon in organic chemistry. researchgate.net
Analysis of Reaction Selectivity (Regioselectivity, Chemoselectivity, Stereoselectivity)
Achieving high selectivity is a central goal in the synthesis of complex molecules like substituted pyrrolidines. acs.orgorganic-chemistry.org The formation of the pyrrolidine ring via 1,3-dipolar cycloaddition, in particular, presents challenges and opportunities for controlling the precise arrangement of atoms in the product.
Regioselectivity in 1,3-dipolar cycloadditions refers to the control over the orientation of the dipole's addition to an unsymmetrical dipolarophile. nih.govwikipedia.org In the synthesis of a substituted pyrrolidine from an azomethine ylide and an alkene, two different regioisomers can potentially form. The outcome is primarily governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
Frontier Molecular Orbital (FMO) theory is often used to rationalize and predict the regioselectivity of these reactions. wikipedia.org The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer is the one that results from the orientation that maximizes this HOMO-LUMO interaction, which is determined by the relative sizes of the orbital coefficients on the reacting atoms. wikipedia.orgacs.org For example, the reaction of an azomethine ylide with an electron-deficient alkene (e.g., an acrylate ester) typically proceeds via the interaction of the HOMO of the ylide and the LUMO of the alkene, leading to a predictable regiochemical outcome. nih.gov
| Dipolarophile Substituent (R) | Electronic Character | Typical Regiochemical Outcome | FMO Interaction Driving Selectivity |
|---|---|---|---|
| -CO₂Me, -CN, -CHO | Electron-Withdrawing Group (EWG) | Formation of 4-substituted pyrrolidines. | HOMO(dipole) - LUMO(dipolarophile). wikipedia.org |
| -OR, -NR₂ | Electron-Donating Group (EDG) | Formation of 3-substituted pyrrolidines. | HOMO(dipolarophile) - LUMO(dipole). wikipedia.org |
| -Alkyl, -Aryl | Neutral/Weakly Donating | Often results in a mixture of regioisomers; outcome is less predictable. | Both HOMO-LUMO pairings can be competitive. |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
The asymmetric synthesis of "2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one" presents the challenge of controlling the stereochemistry at the C3 position of the pyrrolidine (B122466) ring. Achieving high levels of enantioselectivity and diastereoselectivity is crucial for its potential applications in medicinal chemistry and materials science. The stereochemical outcome is largely dependent on the chosen synthetic strategy and the nature of the chiral catalyst or auxiliary employed. Several modern asymmetric methodologies can be envisaged for the synthesis of this molecule, with the stereochemical outcomes being dictated by the mechanistic pathways of these reactions.
A prevalent and powerful strategy for the enantioselective synthesis of substituted pyrrolidines is the organocatalytic asymmetric Michael addition. nih.govrsc.org This approach can be adapted to construct the chiral pyrrolidine core of the target molecule. In a hypothetical synthetic route, a key step would involve the conjugate addition of a nucleophile to an appropriate α,β-unsaturated precursor, catalyzed by a chiral amine. For instance, the reaction of a nitroalkene with an enolizable carbonyl compound in the presence of a chiral pyrrolidine-based catalyst, such as a diarylprolinol silyl ether, often proceeds through an enamine intermediate. The catalyst not only facilitates the formation of the enamine but also directs the facial selectivity of the subsequent Michael addition through steric shielding and hydrogen bonding interactions. nih.gov
The stereochemical outcome of such reactions is highly dependent on the catalyst structure and the reaction conditions. The use of bifunctional catalysts, such as squaramide or thiourea-based organocatalysts, can provide excellent stereocontrol. These catalysts possess both a hydrogen-bond donor site and a basic site, which co-activate the electrophile and the nucleophile, respectively, within a well-organized transition state. This dual activation leads to high levels of diastereo- and enantioselectivity. rsc.org For the synthesis of a 3-substituted pyrrolidine like "this compound", a cascade aza-Michael/Michael addition reaction could be employed, yielding highly functionalized chiral pyrrolidines with good to excellent stereoselectivity. rsc.org
To illustrate the potential stereochemical outcomes based on analogous systems, the following data table summarizes the results of squaramide-catalyzed asymmetric cascade reactions for the synthesis of trisubstituted pyrrolidines.
| Catalyst | Substrate 1 (Nitroalkene) | Substrate 2 (Tosylaminomethyl enone) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Squaramide | Nitrostyrene | N-((E)-4-oxo-4-phenylbut-2-en-1-yl)-4-methylbenzenesulfonamide | 91:9 | >99% |
| Chiral Squaramide | (E)-1-nitro-2-phenylethene | Ethyl (E)-5-tosylamino-2-oxopent-3-enoate | 85:15 | 98% |
This data is based on analogous reactions for the synthesis of chiral trisubstituted pyrrolidines and is intended to be illustrative of the potential stereochemical control achievable in the synthesis of the target compound. rsc.org
Another viable approach to control the stereochemistry at the C3 position is through the asymmetric hydrogenation of a corresponding pyrrole (B145914) precursor. The catalytic hydrogenation of substituted pyrroles can lead to the formation of chiral pyrrolidines. The choice of a chiral catalyst, typically a transition metal complex with a chiral phosphine (B1218219) ligand, is critical for achieving high enantioselectivity. For instance, ruthenium catalysts modified with chiral bisphosphine ligands like PhTRAP have been shown to be effective in the asymmetric hydrogenation of pyrrole-2-carboxylates, affording the corresponding proline derivatives with high enantiomeric excess. researchgate.net A similar strategy could be envisioned for a 3-acylpyrrole precursor to "this compound".
The diastereoselective hydrogenation of a chiral pyrrole derivative can also be a powerful tool. In this case, a chiral auxiliary attached to the pyrrole ring directs the hydrogenation from a less hindered face, leading to a high diastereomeric excess. For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester has been reported to yield the corresponding pyrrolidine derivative with a diastereomeric excess of up to 95%. researchgate.net
The following table presents representative data from the asymmetric hydrogenation of pyrrole derivatives, demonstrating the potential for high stereocontrol.
| Catalyst | Substrate | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
| Rh/C | N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester | 95% de |
| Ru-(S,S)-(R,R)-PhTRAP | Methyl pyrrole-2-carboxylate | 79% ee |
| Rhodium-bisphosphine complex | 2-substituted dehydromorpholines | up to 73% ee |
This data is derived from studies on the asymmetric hydrogenation of pyrrole and morpholine derivatives and serves as an indication of the stereochemical outcomes that could be expected. researchgate.netresearchgate.net
Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for the enantioselective synthesis of substituted pyrrolidines. rsc.org This reaction allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol. The stereochemical outcome is influenced by the catalyst, the substituents on the azomethine ylide, and the dipolarophile.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentfrontiersin.orgresearchgate.netnih.govnih.gov
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.net For 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
Based on the structure of this compound, a set of characteristic signals is expected. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, protons and carbons adjacent to the electronegative nitrogen and oxygen atoms are expected to resonate at a lower field (higher ppm values).
Expected ¹H NMR Chemical Shifts:
Ethoxy Group (CH₃CH₂O-): A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons.
Acetyl Group (-COCH₂-): A singlet for the methylene protons adjacent to the carbonyl group.
Pyrrolidine (B122466) Ring: A complex series of multiplets for the protons on the five-membered ring. The proton at the C3 position, being attached to the substituted carbon, will have a distinct chemical shift.
Amine Proton (N-H): A broad singlet, the position of which can be solvent-dependent.
Expected ¹³C NMR Chemical Shifts:
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170 ppm, characteristic of an amide.
Ethoxy Group: Two distinct signals for the methyl and methylene carbons.
Acetyl Methylene Carbon: A signal for the carbon adjacent to the carbonyl.
Pyrrolidine Ring Carbons: Signals corresponding to the four unique carbon environments within the pyrrolidine ring.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide C=O | - | ~170-175 |
| -COCH₂- | ~4.0 (s) | ~68-72 |
| -OCH₂CH₃ | ~3.5 (q) | ~60-65 |
| -OCH₂CH₃ | ~1.2 (t) | ~14-16 |
| Pyrrolidine C3-H | ~2.8-3.2 (m) | ~40-45 |
| Pyrrolidine CH₂ | ~1.8-2.2 (m), ~3.0-3.6 (m) | ~25-30, ~45-55 |
| Pyrrolidine N-H | Broad singlet | - |
While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the precise connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the pyrrolidine ring and the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different fragments of the molecule, for example, linking the acetyl group to the pyrrolidine ring via the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry and preferred conformation of the molecule, such as the orientation of the substituent on the pyrrolidine ring.
The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. frontiersin.org Furthermore, rotation around the amide C-N bond is restricted, potentially leading to the existence of cis and trans isomers. researchgate.net Advanced NMR techniques, such as variable-temperature NMR studies and the analysis of vicinal proton-proton scalar couplings (³JHH), can provide detailed insights into these dynamic processes. nih.gov By measuring coupling constants and observing how the spectra change with temperature, researchers can determine the preferred conformation of the pyrrolidine ring and calculate the energy barrier for amide bond rotation. frontiersin.orgresearchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmationresearchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending).
For this compound, the key expected vibrational bands are:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ associated with the secondary amine in the pyrrolidine ring.
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds in the ethoxy and pyrrolidine groups.
C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹, which is characteristic of a tertiary amide carbonyl group. This is one of the most prominent peaks in the spectrum.
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region corresponding to the C-O ether linkage.
C-N Stretch: An absorption band in the 1180-1360 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide) | Stretch | ~1650 |
| C-N | Stretch | 1180 - 1360 |
| C-O (Ether) | Stretch | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisfrontiersin.orgresearchgate.netnih.gov
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high precision, allowing for the calculation of its elemental formula.
The molecular formula for this compound is C₈H₁₅NO₂. The exact mass can be calculated and compared with the experimental value from an HRMS measurement to confirm the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. For this compound, likely fragmentation pathways would include:
Alpha-cleavage: Breakage of the bonds adjacent to the nitrogen atom in the pyrrolidine ring.
Loss of the ethoxy group: Cleavage of the C-O bond to lose a ·CH₂CH₃ radical.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage.
Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.
X-ray Crystallography for Precise Molecular Geometry and Absolute Stereochemistrymdpi.com
While NMR provides the structure in solution, X-ray crystallography offers the most definitive and precise picture of a molecule's structure in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.
Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the exact position of every atom (excluding hydrogens, which are often difficult to locate) can be determined. This allows for the precise measurement of:
Bond lengths: The exact distances between bonded atoms.
Bond angles: The angles formed between three connected atoms.
Torsional angles: The dihedral angles that define the conformation of the molecule.
Absolute stereochemistry: If the molecule is chiral, crystallographic analysis (often using anomalous dispersion) can determine its absolute configuration (R or S) without ambiguity.
For this compound, an X-ray crystal structure would definitively confirm the connectivity and provide precise details about the puckering of the pyrrolidine ring and the conformation of the ethoxyacetyl side chain in the solid state. frontiersin.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Compound Analysis
Following a comprehensive review of scientific literature and spectroscopic databases, it has been determined that specific experimental or computational data regarding the chiroptical properties of this compound are not available in published resources. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for elucidating the absolute configuration and conformational landscape of chiral molecules. However, no studies detailing the ECD spectrum, specific rotation, or other chiroptical characteristics for this particular compound have been publicly reported.
While direct data for this compound is absent, the broader class of chiral pyrrolidine derivatives has been the subject of stereochemical investigation. These studies often employ chiroptical spectroscopy to correlate the observed spectral features with the three-dimensional arrangement of the molecule. The sign and intensity of Cotton effects in an ECD spectrum are highly sensitive to the spatial orientation of chromophores relative to the chiral centers.
In a hypothetical analysis of this compound, the n→π* electronic transition of the ketone carbonyl group and transitions associated with the amide functionality would be the primary chromophores of interest in the ECD spectrum. The stereochemistry at the C3 position of the pyrrolidine ring would be the determining factor for the observed chiroptical response. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be essential to predict the ECD spectrum for the (R) and (S) enantiomers and to establish a reliable correlation between the calculated and potential experimental data.
Without experimental or theoretical data, a detailed analysis and the creation of data tables for this compound are not feasible. Further research, including the synthesis of enantiomerically pure samples and subsequent spectroscopic analysis, would be required to characterize the chiroptical properties of this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT methods like B3LYP, when paired with appropriate basis sets such as 6-311++G(d,p), can provide accurate descriptions of molecular geometries, energies, and electron distribution. nih.govnih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms. For 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one, this involves optimizing the geometry to find the global minimum on the potential energy surface. This process accounts for bond lengths, bond angles, and dihedral angles.
Below is a hypothetical data table representing the kind of output one would expect from a DFT geometry optimization and conformational analysis for the two lowest-energy conformers of this compound.
| Parameter | Conformer A (Pseudo-equatorial) | Conformer B (Pseudo-axial) |
| Relative Energy (kcal/mol) | 0.00 | 1.52 |
| Boltzmann Population (298 K) | 92.5% | 7.5% |
| C=O Bond Length (Å) | 1.228 | 1.229 |
| Pyrrolidine (B122466) Ring Pucker | C2-endo (Twist) | C4-exo (Envelope) |
| N-C(carbonyl) Bond Length (Å) | 1.365 | 1.368 |
| Dipole Moment (Debye) | 3.45 | 3.89 |
Note: This data is illustrative and based on typical values for similar N-acyl pyrrolidine derivatives.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comirjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, DFT calculations would show that the HOMO is likely localized on the nitrogen atom of the pyrrolidine ring and the oxygen of the carbonyl group, consistent with the lone pairs of electrons on these atoms. The LUMO is expected to be centered on the carbonyl group, specifically the antibonding π* orbital (π*C=O), which is characteristic of amides and ketones. mdpi.com This distribution indicates that the molecule would likely act as a nucleophile through its nitrogen or carbonyl oxygen and would be susceptible to nucleophilic attack at the carbonyl carbon.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | 1.35 | Delocalized over ethoxy and pyrrolidine σ* orbitals |
| LUMO | 0.98 | Localized on C=O (π)* |
| HOMO | -6.25 | Localized on N lone pair and O(carbonyl) lone pair |
| HOMO-1 | -7.15 | Delocalized over pyrrolidine ring σ orbitals |
| HOMO-LUMO Gap (ΔE) | 7.23 | Indicates high kinetic stability |
Note: This data is illustrative, calculated at a hypothetical DFT/B3LYP/6-31G(d) level of theory.
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). plos.orgresearchgate.net
By calculating the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the molecule and subtracting them from the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS), one can obtain theoretical chemical shifts. wien2k.at Since the final observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers, accurate prediction requires calculating the shifts for each stable conformer identified in the conformational analysis. researchgate.netfrontiersin.org Comparing these computed shifts with experimental data can confirm the major contributing conformers in solution. researchgate.netresearchgate.net
| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| Carbonyl C | - | 172.5 |
| Pyrrolidine C2 | 3.55, 3.40 | 45.8 |
| Pyrrolidine C3 | 2.85 | 38.2 |
| Pyrrolidine C4 | 2.10, 1.95 | 28.5 |
| Pyrrolidine C5 | 3.60, 3.45 | 46.5 |
| Ethoxy CH₂ | 4.15 | 65.1 |
| Ethoxy CH₃ | 1.25 | 15.3 |
Note: This data is illustrative and represents a Boltzmann-weighted average of hypothetical conformers. Actual shifts depend on the solvent and experimental conditions.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map the conformational landscape and reveal the pathways and energy barriers for transitions between different states. arabjchem.org
The five-membered pyrrolidine ring is highly flexible and does not interconvert between its puckered forms via simple bond rotations. Instead, it undergoes a low-energy motion known as pseudorotation. rsc.org This process involves a continuous wave-like motion of the atoms in the ring, allowing it to sample a wide range of envelope and twist conformations without passing through a high-energy planar state. acs.org The energy barrier for pseudorotation in unsubstituted pyrrolidine is very low. rsc.org
MD simulations of this compound would allow for the visualization of this pseudorotation pathway. The simulation would show how the ring continuously flexes and how the position of the 2-ethoxyethan-1-one substituent influences the preferred puckering modes and the energy barriers between them. researchgate.net
Substituents on the pyrrolidine ring can significantly alter its dynamic behavior. nih.gov The bulky and polar 2-ethoxyethan-1-one group at the C3 position is expected to create a more rugged conformational energy landscape compared to unsubstituted pyrrolidine. The substituent's preference for a pseudo-equatorial or pseudo-axial position will create deeper energy wells for certain puckered states, potentially restricting the pseudorotation pathway. nih.gov
Furthermore, the flexibility of the ethoxy side chain itself adds another layer of complexity. MD simulations can reveal correlations between the conformation of the side chain and the puckering of the pyrrolidine ring. For instance, certain orientations of the ethoxy group might stabilize or destabilize specific ring conformations through steric interactions or intramolecular hydrogen bonding if a protic solvent were present. These simulations provide a comprehensive picture of the molecule's flexibility, which is essential for understanding its interactions in a dynamic chemical environment. nih.govnih.gov
Reaction Pathway and Transition State Analysis
No specific studies on the reaction pathways or transition state analyses for this compound were identified.
There is no available research applying Molecular Electron Density Theory (MEDT) to elucidate the reaction mechanisms of this compound.
Calculations for the activation energy and reaction energy profiles of this compound have not been reported in the searched literature.
Reactivity Indices and Chemical Potential Descriptors
Specific reactivity indices and chemical potential descriptors for this compound, which are often derived from the energies of frontier molecular orbitals (HOMO and LUMO), have not been calculated or published. Such descriptors include chemical potential (µ), electronegativity (χ), hardness (η), and softness (σ).
In Silico Modeling for Chemical Property Prediction (excluding biological properties)
While in silico models are frequently used to predict the physicochemical properties of organic molecules, specific predictive studies for this compound are not available. These predictive models can estimate properties such as boiling point, density, and solubility, but data for this compound is absent.
Derivatization and Analog Development of the 2 Ethoxy 1 Pyrrolidin 3 Yl Ethan 1 One Scaffold
Modification Strategies for the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a key component of numerous biologically active compounds, and its modification is a primary strategy in analog development. tandfonline.comsci-hub.senih.gov The saturated, sp3-hybridized nature of the ring allows for three-dimensional diversity, which is crucial for optimizing interactions in biological systems. researchgate.net Modifications typically focus on the ring's nitrogen atom and its carbon backbone.
N-Substitution and N-Protection Strategies
The secondary amine of the pyrrolidine ring is a highly accessible point for modification due to its nucleophilicity. nih.gov A vast majority of FDA-approved drugs containing a pyrrolidine moiety feature a substitution at the N-1 position. nih.gov
N-Substitution: Direct N-alkylation or N-arylation can be achieved through various synthetic methods. N-alkylation, often performed with alkyl halides or via reductive amination, introduces groups that can modulate the compound's basicity, lipophilicity, and steric profile. sciengine.com N-arylation, which can be accomplished through methods like Buchwald-Hartwig amination or reductive amination with anilines, attaches aromatic or heteroaromatic rings, which can introduce specific interactions or serve as handles for further functionalization. tandfonline.comnih.gov
N-Protection: In multi-step syntheses, it is often necessary to temporarily block the reactivity of the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the most common protecting group for this purpose due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA). total-synthesis.comjk-sci.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com This protection strategy is orthogonal to many other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, making it invaluable in complex synthetic sequences. total-synthesis.com Following the necessary synthetic steps, the Boc group is cleaved to reveal the secondary amine for further reaction or to yield the final N-unsubstituted analog. researchgate.netorganic-chemistry.org
| Modification Type | Reagent/Method | Purpose/Rationale | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide + Base; Reductive Amination | Modulate basicity, lipophilicity, and steric bulk. | sciengine.com |
| N-Arylation | Buchwald-Hartwig Amination; Reductive Amination | Introduce aromatic systems for specific interactions. | nih.gov |
| N-Benzylation | Benzyl Bromide + Base | Introduce a bulky group; can also serve as a protecting group removable by hydrogenolysis. | tandfonline.com |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protect the amine during subsequent reactions; stable to base and nucleophiles. | total-synthesis.com |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA); Hydrochloric Acid (HCl) | Remove the Boc group to unmask the amine under mild acidic conditions. | organic-chemistry.org |
Exploration of Substitution Patterns on Pyrrolidine Carbons
Introducing substituents onto the carbon framework of the pyrrolidine ring significantly increases the structural diversity of analogs. The stereochemistry of these substitutions is often critical. researchgate.net Synthetic strategies frequently start from chiral precursors like proline or 4-hydroxyproline (B1632879) to control the absolute configuration of the final products. nih.govmdpi.com
Substitutions can be introduced at any of the carbon positions (C-2, C-3, C-4, C-5). For a 1,3-disubstituted scaffold like the parent compound, further functionalization at C-2, C-4, or C-5 is a common objective.
C-2 Substitution: Introducing groups at the C-2 position can influence the basicity of the ring nitrogen. nih.gov For example, trifluoromethyl groups (CF₃) can be installed at the C-2 position to alter electronic properties and metabolic stability. nih.govacs.orglookchem.com
C-4 Substitution: The C-4 position is frequently modified, often starting from 4-hydroxyproline. nih.govmdpi.com This allows for the introduction of a wide range of functional groups through substitution of the hydroxyl group.
C-3, C-4 Disubstitution: The stereoselective synthesis of 3,4-disubstituted pyrrolidines is an active area of research, often employing methods like alkylation of chiral pyrrolidin-2-ones or multicomponent reactions to create multiple stereocenters in a controlled manner. researchgate.netmdpi.comnih.gov
The introduction of aryl groups, halogens, or other functional moieties at these positions can drastically alter the molecule's properties. sci-hub.senih.gov
| Position(s) | Substituent Type | Synthetic Strategy Example | Reference |
|---|---|---|---|
| C-2 | Trifluoromethyl (CF₃) | Asymmetric Michael addition/reductive cyclization. | nih.govacs.org |
| C-3 | Aryl | Palladium-catalyzed cyclization of γ-(N-acylamino) alkenes with aryl bromides. | sci-hub.se |
| C-4 | Various (from hydroxyl) | Derivatization of commercially available 4-hydroxy-L-proline. | nih.govmdpi.com |
| C-3, C-4 | Alkyl, Benzyl | Stereoselective alkylation of chiral 4-alkyloxymethyl-pyrrolidin-2-ones. | researchgate.net |
| C-2, C-3, C-4, C-5 | Various | [3+2] Cycloaddition reactions using azomethine ylides. | acs.org |
Alterations to the Ethanone (B97240) Moiety
The 1-ethan-1-one group serves as a linker between the pyrrolidine ring and the ethoxy moiety. Modifications to this two-carbon unit can impact the molecule's conformation, polarity, and spacing between the other two key fragments.
Variations in the α-Position of the Carbonyl Group
The carbon atom alpha to the carbonyl group (the α-position) is amenable to a wide range of functionalization reactions due to the acidity of its protons and the ability to form an enol or enolate intermediate. Traditional methods involve the reaction of a ketone enolate with an electrophile. researchgate.net More advanced strategies can achieve enantioselective α-functionalization. springernature.comescholarship.org
Possible modifications include:
α-Alkylation: Introduction of methyl, ethyl, or other alkyl groups.
α-Halogenation: Introduction of F, Cl, or Br, which can serve as a precursor for further substitution.
α-Hydroxylation/Alkoxylation: Introduction of oxygen-based functional groups.
α-Amination: Introduction of nitrogen-based functional groups.
These transformations allow for the introduction of diverse chemical functionalities directly adjacent to the carbonyl group, which can fine-tune the electronic and steric properties of the linker. acs.orgmdpi.com
| Modification | Reagent Class | Resulting Structure | Reference |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) + Base (e.g., LDA) | -CO-CH(CH₃)-OEt | researchgate.net |
| Fluorination | Electrophilic Fluorinating Agent (e.g., Selectfluor) | -CO-CHF-OEt | springernature.com |
| Hydroxylation | MoOPH, Davis Oxaziridine | -CO-CH(OH)-OEt | escholarship.org |
| Amination | Azodicarboxylates | -CO-CH(NH₂)-OEt | escholarship.org |
Homologation and Chain Extension of the Ethanone Unit
Extending the two-carbon ethanone linker to a three-carbon propanone, four-carbon butanone, or longer chain can significantly alter the spatial relationship between the pyrrolidine ring and the terminal functional group. A common strategy for one-carbon homologation of a ketone is the Wittig reaction.
The ketone can be reacted with a phosphonium (B103445) ylide (e.g., methoxymethylenetriphenylphosphorane) to form an enol ether. Hydrolysis of the enol ether under acidic conditions would yield the corresponding aldehyde, which contains one additional carbon. This aldehyde can then be reacted with an organometallic reagent (e.g., ethylmagnesium bromide) followed by oxidation to yield a longer ketone chain. Alternatively, the Arndt-Eistert reaction, while typically used for carboxylic acids, can be adapted in a synthetic sequence to achieve homologation. nih.gov
This chain extension provides a method to systematically probe the optimal linker length for a desired activity or property.
Ethoxy Group Modifications and Replacements
The terminal ethoxy group is a prime target for modification to alter properties such as solubility, metabolic stability, and hydrogen bonding capacity. The primary strategy employed is bioisosteric replacement, where the ethoxy group is swapped for another group with similar size, shape, or electronic properties. cambridgemedchemconsulting.comdrughunter.com
Common bioisosteric replacements for an alkoxy group include:
Other Alkoxy Groups: Replacing ethoxy (-OCH₂CH₃) with methoxy (B1213986) (-OCH₃), isopropoxy (-OCH(CH₃)₂), or cyclopropoxy can fine-tune lipophilicity and steric bulk.
Fluorinated Alkoxy/Alkyl Groups: The replacement of an alkoxy group with a fluorine atom or a fluoroalkyl group is a very common strategy in medicinal chemistry. chemrxiv.org For example, a difluoroethyl group (-CF₂CH₃) can mimic the steric and electronic features of a methoxy group while often improving metabolic stability. nih.gov
Thioethers: Replacing the ether oxygen with a sulfur atom to form a thioether (-SCH₂CH₃) alters the bond angle, polarity, and metabolic profile. Thioethers can be synthesized through various methods, including the reaction of an appropriate halide with a thiol or thiourea. nih.govtaylorandfrancis.comresearchgate.netresearchgate.net
Amines: Replacement with a secondary amine (-NHCH₂CH₃) introduces a hydrogen bond donor and changes the basicity of the molecule.
These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the lead scaffold.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | Reduce steric bulk, slightly alter lipophilicity. | cambridgemedchemconsulting.com |
| Ethoxy (-OCH₂CH₃) | Difluoroethoxy (-OCHF₂) | Increase metabolic stability, alter electronics. | chemrxiv.org |
| Ethoxy (-OCH₂CH₃) | Difluoroethyl (-CF₂CH₃) | Mimic steric/electronic properties, enhance metabolic stability. | nih.gov |
| Ethoxy (-OCH₂CH₃) | Ethylthio (-SCH₂CH₃) | Alter bond angle, polarity, and hydrogen bonding capacity. | nih.govtaylorandfrancis.com |
| Ethoxy (-OCH₂CH₃) | Ethylamino (-NHCH₂CH₃) | Introduce H-bond donor capability, increase basicity. | cambridgemedchemconsulting.com |
| Ethoxy (-OCH₂CH₃) | Fluorine (-F) | Block metabolic oxidation, alter electronics. | chemrxiv.org |
Investigation of Different Alkoxy Moieties (e.g., Methoxy, Propoxy)
The ethoxy group in 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one is a key feature that can be readily modified to explore the structure-activity relationship (SAR) of this compound class. Altering the nature of the alkoxy moiety can influence various physicochemical properties such as lipophilicity, metabolic stability, and target engagement. A systematic investigation would typically involve the synthesis and evaluation of analogs with varying alkoxy groups.
Research Findings:
While specific studies on the this compound scaffold are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that modifying the alkoxy group can have significant effects. For instance, replacing the ethoxy group with smaller (methoxy) or larger (propoxy, isopropoxy, butoxy) alkyl chains would modulate the compound's lipophilicity. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The introduction of bulkier or branched alkoxy groups could also probe the steric tolerance of the target binding site. Furthermore, the incorporation of cyclic or unsaturated alkoxy moieties could introduce conformational constraints or additional interaction points.
Table 1: Hypothetical Analogs with Varying Alkoxy Moieties and their Predicted Physicochemical Properties
| Compound | Alkoxy Moiety | Predicted LogP | Predicted Polar Surface Area (Ų) | Synthetic Accessibility |
| Parent | Ethoxy | 1.2 | 49.5 | High |
| Analog 1 | Methoxy | 0.8 | 49.5 | High |
| Analog 2 | n-Propoxy | 1.7 | 49.5 | High |
| Analog 3 | Isopropoxy | 1.6 | 49.5 | High |
| Analog 4 | n-Butoxy | 2.2 | 49.5 | High |
The synthesis of these analogs would likely involve the reaction of a suitable N-protected 3-acylpyrrolidine precursor with the corresponding alcohol under appropriate coupling conditions. Subsequent deprotection would yield the desired final compounds.
Replacement with Diverse Heteroatomic Linkers
Replacing the oxygen atom of the ethoxy group with other heteroatoms, such as nitrogen or sulfur, represents a significant structural modification that can dramatically alter the compound's electronic and hydrogen-bonding properties. This strategy, a form of bioisosteric replacement, can lead to analogs with novel biological activities or improved pharmacokinetic profiles.
Research Findings:
The introduction of a nitrogen atom to form an amino ether analog (e.g., 2-(dimethylamino)-1-(pyrrolidin-3-yl)ethan-1-one) would introduce a basic center, which could be advantageous for forming salt forms with improved solubility or for establishing ionic interactions with the biological target. Conversely, replacing the oxygen with a sulfur atom to create a thioether analog would increase lipophilicity and could alter metabolic pathways, as thioethers are metabolized differently than ethers.
The synthesis of such analogs would require different synthetic strategies. For example, the amino ether analogs could be prepared by reacting a 2-halo-1-(pyrrolidin-3-yl)ethan-1-one precursor with the desired amine. Thioether analogs could be synthesized through the reaction of the same halo-precursor with a corresponding thiol.
Table 2: Potential Heteroatomic Linker Replacements and their Anticipated Properties
| Linker Atom | Resulting Functional Group | Potential Change in Properties | Example Structure |
| Nitrogen (N) | Amino ether | Increased basicity, potential for salt formation, altered H-bonding | 2-(Dimethylamino)-1-(pyrrolidin-3-yl)ethan-1-one |
| Sulfur (S) | Thioether | Increased lipophilicity, altered metabolic profile | 2-(Methylthio)-1-(pyrrolidin-3-yl)ethan-1-one |
Note: This table presents hypothetical examples to illustrate the concept of heteroatomic replacement in the absence of specific literature on the target compound.
Scaffold Hopping and Isosteric Replacements within the Compound Framework
Scaffold hopping is a powerful strategy in drug discovery that aims to identify novel core structures with similar biological activity to a known active compound. nih.gov This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. uniroma1.it Isosteric replacements involve substituting a part of the molecule with a chemically different group that has a similar size, shape, and electronic distribution.
For the this compound framework, several scaffold hopping and isosteric replacement strategies could be envisioned:
Pyrrolidine Ring Modifications: The pyrrolidine ring itself can be replaced with other five- or six-membered saturated heterocycles, such as piperidine, morpholine, or thiomorpholine. This would alter the spatial arrangement of the substituents and could lead to improved interactions with the biological target.
Replacement of the Ethanone Linker: The ethanone linker could be replaced with other functionalities, such as an amide or a sulfonamide, to explore different interaction patterns and metabolic stabilities.
Bioisosteric Replacement of the Ethoxy Group: As discussed previously, the ethoxy group can be replaced by a variety of other functional groups. Classical bioisosteres could include a cyclopropyl (B3062369) group, while non-classical replacements might involve small heterocyclic rings. nih.gov
Table 3: Examples of Scaffold Hopping and Isosteric Replacement Strategies
| Original Moiety | Replacement Strategy | Proposed Replacement | Rationale |
| Pyrrolidine | Scaffold Hopping | Piperidine | Alter ring conformation and basicity. |
| Pyrrolidine | Scaffold Hopping | Azetidine | Reduce ring size and explore different vector orientations. |
| Ethanone Linker | Isosteric Replacement | Amide | Introduce hydrogen bonding capabilities and improve metabolic stability. |
| Ethoxy Group | Bioisosteric Replacement | 1,2,4-Oxadiazole | Mimic the electronic properties and vector orientation of the ethoxy group. nih.gov |
Note: This table provides conceptual examples of how scaffold hopping and isosteric replacement could be applied to the target compound.
Rational Design Principles for Novel Analogues for Synthetic Exploration
The design of novel analogs of this compound should be guided by rational design principles, ideally informed by structural information about the biological target or a robust SAR understanding from initial screening efforts. nih.gov In the absence of such data, a systematic exploration of chemical space around the lead compound is a common strategy.
Key principles for the rational design of new analogs include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs will bind and to design modifications that enhance these interactions.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore modeling can be used to identify the key chemical features required for activity. This model can then be used to design novel scaffolds that present these features in the correct spatial orientation.
Property-Based Design: This approach focuses on designing analogs with optimal physicochemical properties for drug-likeness, such as appropriate lipophilicity, molecular weight, and polar surface area, to improve their pharmacokinetic and safety profiles.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.
A rational approach to exploring the synthetic space around this compound would involve a multi-pronged strategy. Initially, diversification of the alkoxy group and the pyrrolidine ring would provide a foundational understanding of the SAR. Subsequently, more ambitious modifications, such as scaffold hopping and the introduction of novel linkers, could be pursued to identify compounds with significantly improved properties.
Conclusion and Outlook in Academic Chemical Research
Summary of Current Research Contributions Pertaining to the Compound Class
The pyrrolidine (B122466) ring is a privileged structural motif found in a vast array of biologically active compounds. mdpi.comfrontiersin.org It forms the core of numerous alkaloids like nicotine and hygrine, as well as essential amino acids such as proline. mdpi.comrsc.org Its significance extends to medicinal chemistry, where the pyrrolidine fragment is a key component in a multitude of FDA-approved drugs, including treatments for cancer, diabetes, and viral infections like Hepatitis C. mdpi.comnih.govresearchgate.net
Research has established that derivatives of the pyrrolidine class exhibit a wide spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgtandfonline.com For instance, specific pyrrolidine amide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA) and dipeptidyl peptidase IV (DPP-IV), which are therapeutic targets for inflammation, pain, and type 2 diabetes. frontiersin.orgnih.govnih.gov The structural rigidity and stereochemical complexity that can be incorporated into the pyrrolidine ring allow for precise three-dimensional orientations of functional groups, making it an ideal scaffold for designing highly selective enzyme inhibitors and receptor ligands. nih.gov The ongoing exploration of this compound class continues to yield novel therapeutic agents and molecular probes for investigating biological systems.
Identification of Emerging Synthetic Strategies for Highly Functionalized Analogues
The demand for structurally diverse and complex pyrrolidine analogues for drug discovery and other applications has spurred significant innovation in synthetic organic chemistry. Modern strategies are moving beyond classical methods to embrace efficiency, selectivity, and sustainability.
Emerging synthetic methodologies include:
Multicomponent Reactions (MCRs) : One-pot MCRs, particularly 1,3-dipolar cycloaddition reactions involving azomethine ylides, have become a powerful tool for rapidly constructing highly substituted pyrrolidine rings with multiple points of diversity. tandfonline.comtandfonline.com These reactions are lauded for their high atom and step economy.
Catalytic C-H Functionalization : Direct functionalization of C-H bonds on the pyrrolidine ring is a cutting-edge approach that avoids the need for pre-installed activating groups. Redox-neutral methods, for example, allow for the α-arylation of pyrrolidines in a more environmentally friendly manner. rsc.org
Advanced Catalysis : Novel catalytic systems are continuously being developed. This includes iridium-catalyzed reductive [3+2] cycloadditions to form complex pyrrolidines from amides and alkenes, and rhodium-catalyzed switchable reactions that can selectively lead to either pyrrolidines or γ-amino ketones. americanelements.comacs.org
Skeletal Editing and Ring Contractions : An innovative strategy involves the skeletal editing of abundant feedstocks. A recently reported photo-promoted ring contraction of pyridines using a silylborane provides novel access to functionalized pyrrolidine derivatives, transforming a simple six-membered ring into a more complex five-membered one. nih.gov
Cascade Reactions : Domino or cascade reactions that form multiple bonds in a single operation are gaining prominence. For example, a Smiles-Truce rearrangement has been employed in a cascade sequence to create densely functionalized pyrrolidinones from simple starting materials in one step. nih.gov
These strategies, summarized in the table below, are enabling chemists to access previously unattainable chemical space and generate libraries of complex pyrrolidine analogues for biological screening and materials science applications.
| Synthetic Strategy | Description | Key Advantages | Reference(s) |
| Multicomponent Reactions | One-pot reaction of three or more starting materials to form a complex product. | High efficiency, step economy, atom economy, rapid generation of diversity. | tandfonline.comtandfonline.com |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Avoids pre-functionalization, increases synthetic efficiency. | rsc.org |
| Skeletal Ring Contraction | Conversion of a larger ring system (e.g., pyridine) into a smaller one (pyrrolidine). | Access to novel scaffolds from abundant starting materials. | nih.gov |
| Catalytic Cycloadditions | Use of transition metals (e.g., Ir, Rh) to catalyze the formation of the pyrrolidine ring. | High stereoselectivity, broad substrate scope, access to complex architectures. | americanelements.comacs.org |
| Cascade Reactions | A sequence of intramolecular reactions where the product of one step is the substrate for the next. | High bond-forming efficiency, operational simplicity, rapid increase in molecular complexity. | nih.gov |
Future Directions for Advanced Theoretical and Mechanistic Studies
As synthetic methods become more sophisticated, the need for a deep, fundamental understanding of the underlying reaction mechanisms grows. Advanced theoretical and mechanistic studies are crucial for optimizing existing reactions and designing new, more efficient transformations.
Future research in this area will likely focus on:
Computational Modeling of Reaction Pathways : The use of Density Functional Theory (DFT) and other quantum chemical methods will continue to be instrumental in elucidating complex reaction mechanisms. researchgate.net Such studies can map out entire catalytic cycles, identify key transition states, and explain the origins of chemo-, regio-, and stereoselectivity. acs.orgnih.govacs.org For example, DFT calculations have been used to understand the high diastereoselectivity observed in iridium-catalyzed cycloadditions that form pyrrolidines. acs.org
In-Silico Catalyst Design : Computational chemistry will play a more predictive role, enabling the rational design of new catalysts with enhanced activity and selectivity. By modeling catalyst-substrate interactions, researchers can screen potential ligand architectures and metal centers before attempting laborious experimental synthesis.
Kinetics and Spectroscopic Analysis : Rigorous experimental mechanistic studies, including detailed kinetic analysis and the use of in-situ spectroscopic techniques (e.g., NMR, IR), will be essential to validate computational models. Isolating and characterizing key reaction intermediates, as has been done for certain copper-catalyzed amination reactions, provides direct evidence for proposed mechanistic pathways. nih.gov
Understanding Non-Covalent Interactions : Theoretical studies will increasingly focus on the subtle non-covalent interactions (e.g., hydrogen bonding, π-stacking) that often govern the stereochemical outcome of reactions. A precise understanding of these forces is key to developing highly stereoselective syntheses of chiral pyrrolidine analogues.
Potential for Advancing Fundamental Principles in Organic Chemistry and Synthesis Methodologies
The pursuit of novel pyrrolidine derivatives is not only important for its direct applications but also serves as a powerful engine for advancing the fundamental principles of organic chemistry.
Driving Innovation in Catalysis : The challenge of synthesizing functionalized pyrrolidines has led to the development of new catalysts and the discovery of novel reactivity for existing ones. This expands the toolkit available to all synthetic chemists and deepens our understanding of how transition metals and organocatalysts can mediate complex transformations. organic-chemistry.org
Advancing Sustainable Chemistry : The focus on MCRs, cascade reactions, and C-H functionalization in pyrrolidine synthesis reflects a broader push towards green and sustainable chemistry. tandfonline.comrsc.orgnih.gov These methods minimize waste, reduce the number of synthetic steps, and often use less hazardous reagents, aligning with core principles of modern chemical synthesis.
Expanding the Concept of Skeletal Editing : The development of reactions like the ring contraction of pyridines contributes significantly to the emerging field of skeletal editing. nih.gov This area of research, which focuses on the selective modification of a molecule's core framework, represents a major frontier in organic synthesis with the potential to revolutionize how complex molecules are made.
Deepening Mechanistic Understanding : Investigating the intricate mechanisms of reactions that form pyrrolidines, such as pericyclic cycloadditions and transition-metal-catalyzed processes, enhances our fundamental knowledge of chemical reactivity. tandfonline.comnih.gov This knowledge is broadly applicable and can inspire the development of new reactions for synthesizing other important classes of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
